N-Benzyl-N-nitrobenzamide
Description
Contextual Significance in Amide Chemistry
Amides are a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group bonded to a nitrogen atom. This linkage is fundamental to the structure of proteins and peptides. The chemistry of amides is rich and varied, with their properties being highly dependent on the substituents attached to the nitrogen and carbonyl carbon. The introduction of a benzyl (B1604629) group and a nitro group, as in the case of N-Benzyl-N-nitrobenzamide and its isomers, significantly influences the molecule's electronic properties, reactivity, and potential applications. The study of such substituted amides is crucial for developing new synthetic methodologies and novel molecules with specific functions.
Overview of Benzamide (B126) and Nitro-Substituted Aromatic Systems
Benzamide, the parent structure, consists of a benzene (B151609) ring attached to an amide group. It serves as a versatile scaffold in medicinal chemistry and material science. The aromatic ring can be readily functionalized, and the amide group can participate in various chemical transformations.
Nitro-substituted aromatic systems are characterized by the presence of one or more nitro groups (NO₂) on an aromatic ring. The nitro group is strongly electron-withdrawing, which has a profound effect on the chemical and physical properties of the molecule. For instance, in isomers like N-benzyl-4-nitrobenzamide, the nitro group deactivates the benzoyl ring towards electrophilic substitution and increases the acidity of the amide proton.
A notable isomer of the requested compound is N-benzyl-4-nitrobenzamide . nih.gov In this molecule, the nitro group is positioned at the para-position of the benzoyl ring. This compound serves as a well-documented example to understand the interplay of the benzyl, amide, and nitro functional groups.
The synthesis of N-benzyl-4-nitrobenzamide can be achieved through various methods, including the amidation of benzylic hydrocarbons. One reported synthesis involves the purification of the crude product by column chromatography on silica (B1680970) gel to yield a white solid. amazonaws.com Another approach involves a one-pot synthesis that results in a cream-colored solid. beilstein-journals.org
The structural and spectral properties of N-benzyl-4-nitrobenzamide have been characterized using techniques like NMR and IR spectroscopy. amazonaws.comrsc.org These analyses confirm the connectivity of the atoms and the presence of the key functional groups within the molecule.
Below is a data table summarizing the key properties of N-benzyl-4-nitrobenzamide:
| Property | Value |
| IUPAC Name | N-benzyl-4-nitrobenzamide |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 2585-26-4 |
| Appearance | White to cream-colored solid |
| Melting Point | 134–136 °C |
This data is based on available research for N-benzyl-4-nitrobenzamide, an isomer of this compound.
Further research into the synthesis and characterization of the specific N-nitroamide, this compound, is required to fully elucidate its unique properties and differentiate them from its aromatic-substituted isomers.
Structure
3D Structure
Properties
CAS No. |
125659-92-9 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-benzyl-N-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(13-9-5-2-6-10-13)15(16(18)19)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
PFQHOXTTWUVWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl N Nitrobenzamide and Its Isomers
Classical Synthetic Approaches
Traditional methods for synthesizing N-benzyl-N-nitrobenzamide and its isomers primarily rely on well-established reactions such as acylation, alkylation, and condensation.
Acylation Reactions with Nitrobenzoyl Chlorides
A prevalent method for the synthesis of N-benzyl-nitrobenzamides is the acylation of benzylamine (B48309) with a suitable nitrobenzoyl chloride. This reaction is a direct and efficient way to form the amide bond. For instance, N-benzyl-4-nitrobenzamide can be prepared by reacting 4-nitrobenzoyl chloride with benzylamine. researchgate.net The reaction is often carried out in a suitable solvent and may employ a base to neutralize the hydrochloric acid byproduct. mdpi.com
The general procedure involves dissolving the nitrobenzoyl chloride in a solvent like dichloromethane (B109758) and adding it dropwise to a solution of benzylamine and a base, such as triethylamine, at a controlled temperature, often starting at 0°C. mdpi.com After the reaction is complete, the product is typically isolated by filtration and purified through washing and recrystallization. mdpi.com
Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide has been synthesized by reacting 2-(3-chlorophenyl)ethylamine (B57567) with 4-nitrobenzoyl chloride under mild conditions. The synthesis of N-octyl-3,5-dinitrobenzamide follows a similar protocol, where 3,5-dinitrobenzoyl chloride is reacted with n-octylamine. mdpi.com
A variation of this involves the initial synthesis of the acyl chloride from the corresponding nitrobenzoic acid using thionyl chloride. The resulting nitrobenzoyl chloride is then reacted with the amine without further purification. mdpi.com For example, 4-nitrobenzoic acid is treated with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with ammonia (B1221849) to produce 4-nitrobenzamide (B147303).
Table 1: Examples of N-Benzyl-nitrobenzamides Synthesized via Acylation
| Product | Reactants | Yield | Reference |
| N-Benzyl-4-nitrobenzamide | 4-Nitrobenzoyl chloride, Benzylamine | 42% | acs.org |
| N-octyl-3,5-dinitrobenzamide | 3,5-Dinitrobenzoyl chloride, n-Octylamine | 43% | mdpi.com |
| N-octyl-3-nitro-5-(trifluoromethyl)benzamide | 3-Nitro-5-(trifluoromethyl)benzoyl chloride, n-Octylamine | 35% | mdpi.com |
| N-decyl-3,5-dinitrobenzamide | 3,5-Dinitrobenzoyl chloride, n-Decylamine | - | mdpi.com |
Alkylation of Nitrobenzamide Derivatives
Another classical approach is the alkylation of a nitrobenzamide. This method involves introducing the benzyl (B1604629) group to the nitrogen atom of a pre-formed nitrobenzamide. For example, N-ethyl-4-nitrobenzamide synthesis can involve the alkylation of 4-nitrobenzamide with an ethylating agent in the presence of a base. evitachem.com
While direct N-benzylation of a simple nitrobenzamide is less commonly detailed, related alkylations are well-documented. For instance, the synthesis of N-(furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide is achieved by alkylating N-(furan-2-ylmethyl)-2-nitrobenzamide with 3,3-dimethylallyl bromide in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov This demonstrates the feasibility of introducing substituents to the amide nitrogen.
The synthesis of certain anthranilic acid derivatives, which are structurally related, also employs alkylation. For instance, N-benzyl-2-fluoro-5-nitrobenzamide is reacted with 3-aminocyclopentyl benzoate (B1203000) in an alkylation reaction. google.com
Condensation Reactions under Conventional Conditions
Condensation reactions provide another avenue for the synthesis of these compounds. A common method involves the direct condensation of a nitrobenzoic acid with benzylamine. This typically requires a dehydrating agent or coupling agent to facilitate the formation of the amide bond. For example, N-ethyl-3-nitrobenzamide can be synthesized by the direct condensation of 3-nitrobenzoic acid with ethylamine, often using a dehydrating agent like thionyl chloride.
One specific example is the synthesis of N-benzyl-2-nitrobenzamide from 2-nitrobenzoic acid and benzylamine, which afforded an 83% yield. nih.gov Similarly, N-benzyl-3-methyl-2-nitrobenzamide was prepared from 3-methyl-2-nitrobenzoic acid and benzylamine with a 91% yield. nih.gov
The Ritter reaction, a type of condensation, has been utilized for the synthesis of N-benzylbenzamide from benzonitrile (B105546) and benzyl alcohol, catalyzed by H-beta zeolite. This suggests that a similar approach could potentially be adapted for nitro-substituted analogues.
Table 2: Examples of Condensation Reactions for Amide Synthesis
| Product | Reactants | Catalyst/Conditions | Yield | Reference |
| N-Benzyl-2-nitrobenzamide | 2-Nitrobenzoic acid, Phenylmethanamine | General procedure A | 83% | nih.gov |
| N-Benzyl-3-methyl-2-nitrobenzamide | 3-Methyl-2-nitrobenzoic acid, Phenylmethanamine | General procedure A | 91% | nih.gov |
| N-Butylbenzamide | Benzoic acid, n-Butylamine | Silica (B1680970) gel, Benzene (B151609) (reflux) | 10% | scispace.com |
| N-benzylbenzamide | Benzonitrile, Benzyl alcohol | H-beta zeolite | 91% |
Modern and Green Chemistry Methodologies
In recent years, there has been a shift towards more environmentally friendly and efficient synthetic methods. These include solid-state synthesis and microwave-assisted techniques, which often lead to shorter reaction times, higher yields, and reduced waste.
Solid-State Synthesis Protocols
Solid-state synthesis, particularly mechanochemistry, offers a solvent-free alternative to traditional solution-phase reactions. An example is the mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a ball mill. researchgate.net This method is noted for being environmentally friendly and efficient. researchgate.net
While specific examples for this compound are not abundant, the synthesis of various γ-lactone and 1,2-oxazine derivatives has been demonstrated using solid-phase synthesis, indicating the potential of this methodology for a broader range of compounds. plos.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. It has been successfully applied to the synthesis of various amides and heterocycles. rsc.orgnih.govoatext.com
A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines has been reported using microwave irradiation in a dry media, with silica gel as a catalyst. scispace.com For example, the synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoic acid and benzylamine under these conditions resulted in a 90% yield. scispace.com This method highlights the synergistic effect of using a solid support coupled with microwave irradiation. scispace.com
Microwave irradiation has also been employed in the final step of a three-step synthesis of N-benzylamide non-steroidal anti-inflammatory drug conjugates. nih.gov This demonstrates the utility of microwaves in promoting nucleophilic substitution reactions while suppressing competing elimination reactions. nih.gov Furthermore, the synthesis of N-benzyl-1-(2-furanyl)methanamine, a precursor for related amides, was achieved using microwave irradiation. scielo.br
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of N-Benzyl-4-nitrobenzamide
| Method | Reactants | Conditions | Yield | Reference |
| Conventional | 4-Nitrobenzoic acid, Benzylamine | Toluene (B28343), 80°C, PPh3, NCPhth | 42% | acs.org |
| Microwave-Assisted | 4-Nitrobenzoic acid, Benzylamine | Silica gel, p-toluenesulfonic acid, Microwave | 90% | scispace.com |
Mechanochemical Synthesis (Ball-Milling)
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. nih.gov Ball-milling, a common mechanochemical technique, offers benefits such as solvent-free conditions, high reaction concentrations, and often, altered reactivity and selectivity. nih.gov This method has been successfully applied to the synthesis of various amides. nih.govnih.gov
In a general procedure for mechanochemical amide synthesis, an ester, a nitrogen source like calcium nitride, a catalyst such as indium chloride, and a small amount of a liquid grinding assistant like ethanol (B145695) are combined in a stainless-steel milling jar with a steel ball. nih.govacs.org The mixture is then subjected to high-frequency vibration. nih.govacs.org This process has been shown to be effective for a range of substrates, including aromatic, heteroaromatic, vinylic, and aliphatic esters, and is compatible with various functional groups. nih.govacs.org For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved in 5 minutes with an 89% yield by ball-milling 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride. mdpi.comresearchgate.net
The advantages of mechanochemical synthesis include significantly shorter reaction times (e.g., 90 minutes versus 24 hours in solution), milder conditions without external heating, and reduced waste generation. organic-chemistry.org This approach has been successfully used to synthesize the antiepileptic drug rufinamide, demonstrating its practical utility in pharmaceutical manufacturing. organic-chemistry.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, selectivity, and sustainability. Various catalytic systems have been explored for the synthesis of amides, including this compound.
Heterogeneous Catalysis (e.g., Zeolite-based)
Heterogeneous catalysts, such as zeolites, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. google.com Zeolites, with their well-defined porous structures and acidic properties, can effectively catalyze amide synthesis. google.com For example, H-beta zeolite has been used as a catalyst for the Ritter reaction between benzyl alcohol and benzonitrile to produce N-benzylbenzamide with a 91% isolated yield. niscair.res.in The catalyst was shown to be recyclable for up to five cycles without a significant loss in activity. niscair.res.in
In a study on the synthesis of N-benzylbenzamide, the reaction of benzyl alcohol and benzonitrile was optimized using H-beta zeolite. The highest yield was achieved at 120 °C over 6 hours. niscair.res.in Zeolite-HY has also been shown to effectively catalyze the formation of various amides under microwave irradiation in the absence of a solvent, offering high yields and a simple work-up. The use of zeolite catalysts can also prevent significant racemization in chiral molecules. google.com
Metal-Organic Framework Catalysis
Metal-Organic Frameworks (MOFs) have gained attention as a versatile class of porous, crystalline materials for heterogeneous catalysis. rsc.org Their tunable structures and high surface areas make them suitable for catalyzing a variety of organic transformations, including amidation reactions. rsc.orgresearchgate.net Zirconium-based MOFs, such as UiO-66 and MOF-808, have been employed as catalysts in the direct amidation of carboxylic acids and amines. rsc.orgrsc.org The catalytic activity of these MOFs is attributed to the Lewis acidic metal sites within their frameworks. rsc.org
For instance, a defect-engineered MOF, MOF-808-py-Nox, has been developed to mimic enzyme active sites by co-localizing Lewis acidic zirconium sites with other catalytically active species. chemrxiv.org This catalyst has demonstrated broad functional group compatibility in amide bond formation and can be recycled multiple times without losing its crystallinity or catalytic activity. chemrxiv.org In one application, Zr-MOF nanoparticles were used to catalyze the reaction between phenylacetic acid and benzylamine, yielding N-benzyl-2-phenylacetamide. rsc.org
Metal-Catalyzed Amidation and Coupling Reactions
Transition metal catalysis is a powerful tool for constructing C-N bonds in amide synthesis. researchgate.net Metals like palladium and copper are commonly used to catalyze the coupling of amines with various starting materials. rsc.orgrsc.org Palladium-catalyzed cross-coupling reactions, particularly with N-heterocyclic carbene (NHC) ligands, have enabled the use of traditionally inert amides and esters as substrates by selectively cleaving the N-C bond. researchgate.netnih.gov This approach allows for a broad range of cross-coupling reactions under milder conditions than previously possible. nih.gov
Copper catalysts are also widely employed. For example, copper nanoparticles supported on zeolite Y have been found to be efficient for the amidation of tertiary amines with acid anhydrides under mild, ligand- and base-free conditions. core.ac.uk Copper-catalyzed reactions also include the one-pot synthesis of N,N-dimethyl benzamides from benzyl cyanide and aryl iodides using N,N-dimethylformamide (DMF) as the amide source. sioc-journal.cn
Strategies for Protecting Group Chemistry in this compound Synthesis
In multi-step organic syntheses, protecting groups are often essential to prevent unwanted side reactions at reactive functional groups like amines. libretexts.orglibretexts.org The amino group's susceptibility to oxidation, alkylation, and reactions with carbonyl compounds necessitates its protection during the synthesis of complex molecules. libretexts.org
A common strategy is the conversion of an amine to an amide, which is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org The resulting amide is stable under many reaction conditions and the amine can be regenerated by hydrolysis. libretexts.org
Carbamates are a popular class of protecting groups for amines, offering a balance of stability and ease of removal under specific conditions. masterorganicchemistry.com Commonly used carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com These groups can be introduced and removed under relatively mild and often orthogonal conditions, which is crucial in complex syntheses. masterorganicchemistry.com For instance, the Boc group is typically removed with strong acid, while the Cbz group can be cleaved by catalytic hydrogenation. masterorganicchemistry.com
Recently, novel protecting groups have been developed to address the limitations of traditional ones. For example, the 5-chloro-8-nitro-1-naphthoyl (NNap) group has been introduced as an amide-based protecting group that can be removed under mild reductive conditions due to the release of steric strain. chemistryviews.org Similarly, the Nms-amide protecting group has been designed to offer a balance of stability and ease of cleavage, overcoming the drawbacks of traditional sulfonyl protecting groups like tosyl and nosyl. nih.gov
Yield Optimization and Reaction Efficiency Studies
Optimizing reaction yields and efficiency is a critical aspect of synthetic chemistry, aiming to maximize product formation while minimizing waste and resource consumption. Studies in this area for amide synthesis often involve the systematic variation of reaction parameters such as temperature, solvent, catalyst loading, and reaction time.
For example, in the H-beta zeolite-catalyzed synthesis of N-benzylbenzamide, the reaction time was varied from 4 to 10 hours, with the highest isolated yield of 91% being achieved at 6 hours. niscair.res.in Further increasing the reaction time did not improve the yield. niscair.res.in The amount of catalyst was also optimized, showing that 50 mg of H-beta zeolite provided sufficient acid sites for an excellent yield. niscair.res.in
Solvent selection also plays a crucial role. In a study on the synthesis of benzamides from 3-bromo-5-nitrobenzoic acid, a solvent-free approach not only increased the yield to 94% but also significantly reduced the reaction time from 20 hours in toluene to 2 hours. niif.hu
Multivariate linear regression models have also been developed to predict the efficiency of amide bond formation. pnas.org By correlating measured reaction rates with physical organic descriptors, these models can help in selecting optimal reaction partners and conditions, thereby streamlining synthetic efforts. pnas.org The development of one-pot reactions, such as the synthesis of amide compounds from nitrogen-containing heterocyclic compounds and carboxylic acids, has also led to high yields (over 85% for many compounds) without the need for special equipment or heating. asiaresearchnews.com
Chemical Reactivity and Mechanistic Investigations of N Benzyl N Nitrobenzamide
Transformations of the Nitro Group
The nitro group is a versatile functional group that plays a central role in the reactivity of N-Benzyl-N-nitrobenzamide. Its electron-withdrawing nature and its ability to be transformed into other functionalities, such as an amino group, make it a key handle for complex molecular construction.
Reductive Processes to Amino Analogs
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. For aromatic nitro compounds, this process typically follows a pathway first described by Haber, involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. unimi.it This conversion from an electron-withdrawing nitro group to an electron-donating amino group drastically alters the electronic properties of the molecule and provides a nucleophilic center for further reactions. uni-rostock.de
The reduction can be accomplished using various catalytic systems. While specific studies on this compound are not prevalent, the reduction of nitroarenes is a well-established process. Classic methods include catalytic hydrogenation using metal catalysts like palladium, platinum, or nickel, as well as chemical reductions using reagents like tin chloride in hydrochloric acid or iron in acetic acid. unimi.it The choice of reductant is crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups.
Table 1: General Reducing Systems for Nitroarenes
| Reagent/System | Description |
|---|---|
| H₂, Pd/C | Catalytic hydrogenation; a common and clean method. |
| Fe, HCl/CH₃COOH | The Béchamp reduction, a classic industrial process for producing anilines. unimi.it |
| SnCl₂, HCl | A common laboratory method for nitro group reduction. |
| Na₂S₂O₄ | Sodium dithionite (B78146) is used for the reduction of nitro compounds. |
The resulting amino analog, N-benzyl-N-aminobenzamide, possesses a nucleophilic amino group that can participate in a variety of subsequent chemical transformations.
Electrochemical Reductions and Reaction Pathways
Electrochemical methods offer a sustainable and controllable alternative for the reduction of nitro compounds. Studies on related nitrobenzamide derivatives indicate that the electrochemical reduction is an irreversible, diffusion-controlled process. researchgate.net The mechanism for the reduction of amides can proceed through the cathodic generation of a ketyl radical intermediate, which is then selectively deoxygenated to form the corresponding amine. researchgate.net
Voltammetric analysis of similar molecules has been used to characterize their electrochemical properties. researchgate.net The reduction potentials and the number of electrons and protons transferred during the process are key parameters in understanding the reaction pathway. researchgate.net
Table 2: Electrochemical Characteristics of a Related Nitrobenzamide Derivative
| Parameter | Observation |
|---|---|
| Control Mechanism | Diffusion-controlled process. researchgate.net |
| Reversibility | Irreversible reduction. researchgate.net |
| Intermediate Pathway | Can involve the generation of a ketyl radical intermediate from the carbonyl group. researchgate.net |
| Electron/Proton Transfer | Involves the transfer of an equal number of protons and electrons. researchgate.net |
Role of Nitro Group in Intramolecular Cyclization Reactions
The nitro group is instrumental in facilitating intramolecular cyclization reactions, often serving as a latent amino group that, once revealed through reduction, acts as an internal nucleophile. uni-rostock.de This strategy is widely employed in the synthesis of nitrogen-containing heterocycles. uni-rostock.dearkat-usa.org
A notable example is the synthesis of 1,4-benzodiazepine-5-ones from N-allyl-2-nitrobenzamide derivatives. nih.gov In this process, the reduction of the ortho-nitro group is the critical first step. This reduction leads to the in-situ formation of a highly reactive nitrene intermediate, which then undergoes a cascade of reactions including C-H activation and intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. nih.gov This demonstrates that the nitro group is not merely a precursor to a nucleophile but an active participant that enables complex bond formations. nih.gov
Table 3: Example of Nitro Group-Mediated Intramolecular Cyclization
| Starting Material | Key Transformation | Cyclized Product | Ref. |
|---|
Amide Linkage Reactivity
The amide bond in this compound is generally stable, but its reactivity can be influenced by the substituents on the nitrogen atom.
Nucleophilic Substitution Reactions at the Nitrogen Center
Bimolecular nucleophilic substitution (Sₙ2) reactions are fundamental in organic chemistry but are exceptionally rare at an amide nitrogen center. nih.gov The lone pair on the nitrogen atom and the adjacent carbonyl group create an electronic environment that disfavors direct substitution at the nitrogen.
However, recent research has pushed the boundaries of this reactivity. nih.gov While not demonstrated specifically on N-nitroamides, studies have shown that Sₙ2 substitution at an amide nitrogen is achievable under specific conditions. nih.gov One successful strategy involves activating the amide by converting it into an O-tosyl hydroxamate. nih.gov This modification turns the nitrogen into a viable electrophilic center that can be attacked by amine nucleophiles to form new nitrogen-nitrogen bonds, yielding hydrazide derivatives. nih.gov This groundbreaking work provides a proof-of-concept that nucleophilic substitution at an amide nitrogen, though challenging, is mechanistically possible. nih.gov
Stability and Reactivity of the N-Benzyl Moiety
The N-benzyl group is often used as a protecting group for amines and amides due to its general stability under a wide range of conditions. However, it can be cleaved when necessary. The stability of the benzyl (B1604629) group in this compound is significant, but it can be removed under specific, often harsh, reaction conditions.
One common method for debenzylation is hydrogenolysis (catalytic hydrogenation), although this can also reduce the nitro group. An alternative is the use of strong acidic conditions. For example, the benzyl group has been successfully removed from related 1,4-benzodiazepine-5-one scaffolds, which are synthesized from nitrobenzamide precursors, using strong acids. researchgate.net This demonstrates that the N-C bond of the benzyl moiety can be cleaved, allowing for further functionalization at the nitrogen center. researchgate.netthieme-connect.com
Table 4: Conditions for N-Benzyl Group Cleavage
| Reagent/Condition | Description |
|---|---|
| Strong Acid (e.g., HBr/AcOH) | Cleaves the N-benzyl bond, often at elevated temperatures. researchgate.net |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogenolysis can cleave the benzyl group, but may also reduce other functional groups like the nitro group. |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of this compound is significantly influenced by the substituents on its two aromatic rings. The electronic properties and steric bulk of these groups dictate the molecule's behavior in chemical transformations.
Influence of Nitro Group Position (ortho, meta, para) on Reactivity
The position of the electron-withdrawing nitro (–NO₂) group on the benzamide (B126) ring has a profound impact on the molecule's reactivity. The nitro group is a strong deactivating group, meaning it reduces the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). libretexts.orglibretexts.org This deactivation stems from the group's powerful inductive and resonance electron-withdrawing effects, which decrease the electron density of the aromatic ring. libretexts.orglibretexts.org
The directing effect of the nitro group is position-dependent:
Ortho, Meta, and Para Positions: In an electrophilic attack on the nitro-substituted ring, the nitro group directs incoming electrophiles to the meta position. libretexts.orgijrti.org This is because the resonance structures for the carbocation intermediates formed during ortho and para attack are significantly destabilized. Specifically, one resonance contributor places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. libretexts.orgquora.com The intermediate for meta attack avoids this destabilizing arrangement, making it the preferred pathway. libretexts.org
Reactivity Order: The acid strengths of the corresponding nitrobenzoic acids provide insight into the electronic effects, with all three isomers being more acidic than benzoic acid in the order of ortho >> para > meta. libretexts.org The enhanced acidity of the ortho isomer is often attributed to steric inhibition of resonance and intramolecular hydrogen bonding in the conjugate base.
Steric Effects: An ortho-nitro group can introduce significant steric hindrance, which may impede the approach of reactants to the amide functionality or the aromatic ring. ijrti.org This steric crowding can influence reaction rates and pathways, potentially favoring reactions at less hindered sites.
The deactivating nature of the nitro group on the benzoyl ring makes the benzyl ring the more likely site for electrophilic attack, assuming no other strongly activating or deactivating groups are present.
Electronic Effects of Substituents (e.g., Hammett Correlations)
The electronic influence of substituents on the reaction rates and equilibria of aromatic compounds like this compound can be quantified using the Hammett equation. libretexts.orgwikipedia.org This linear free-energy relationship is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. wikipedia.orgpharmacy180.com
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of a positive charge. wikipedia.orgpharmacy180.com
For reactions involving this compound, substituents on either aromatic ring would affect reactivity. For instance, in a reaction where a positive charge develops at the benzylic position, electron-donating groups on the benzyl ring would stabilize the intermediate and accelerate the reaction, resulting in a negative ρ value. pharmacy180.com In cases where significant charge is developed that can be delocalized directly onto the aromatic ring, modified substituent constants like σ⁺ (for positive charge buildup) or σ⁻ (for negative charge buildup) provide better correlations. pharmacy180.com
Table 1: Hammett Substituent Constants (σ) for Common Groups This table illustrates the electronic effect of various substituents. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | Weak Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Weak Electron-Withdrawing |
| -COCH₃ | +0.38 | +0.50 | Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |
Data sourced from various chemistry resources. libretexts.org
Steric Hindrance Considerations in Reactions
Steric hindrance, the spatial arrangement of atoms and groups that impedes a chemical reaction, is a critical factor in the reactivity of this compound. The bulky N-benzyl group can shield the amide carbonyl group, potentially slowing down nucleophilic attack at this site.
Furthermore, substituents on the aromatic rings, particularly at the ortho positions, can significantly influence reaction outcomes. numberanalytics.com
Ortho-Substituent Effects: A substituent at the position ortho to the amide linkage or the nitro group can sterically hinder the approach of a reactant. This can lead to a decrease in reaction rate or favor reaction at a less crowded position (e.g., favoring para substitution over ortho substitution in EAS reactions). numberanalytics.com
Influence on Reaction Type: In nucleophilic aromatic substitution (SNAr) reactions, bulky nucleophiles may exhibit lower reactivity due to steric effects. numberanalytics.com Similarly, the efficiency of metal-catalyzed coupling reactions can be diminished by bulky substituents on either coupling partner, which hinder the necessary coordination to the metal center. numberanalytics.com
However, the importance of steric effects can be reaction-dependent. For instance, studies on the iodination of aromatics using certain N-iodoamides have suggested that steric hindrance may not be a significant factor in the transition states of those specific reactions. journals.co.za
Detailed Mechanistic Pathways
Understanding the reaction mechanisms of this compound involves identifying the transient species formed during the reaction and the influence of the surrounding environment.
Elucidation of Reaction Intermediates (e.g., Carbocations, Radicals)
Reactions involving this compound can proceed through various reactive intermediates, which are transient, high-energy species. allen.in The structure of the molecule allows for the formation of several types of intermediates:
Carbocations: The benzyl group can stabilize a positive charge at the benzylic carbon through resonance with the aromatic ring, forming a stable benzylic carbocation. libretexts.orgresearchgate.net Such intermediates are plausible in reactions involving the cleavage of a bond at the benzylic position, such as in certain substitution or elimination reactions. During electrophilic substitution on either aromatic ring, a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex) is formed.
Radicals: Homolytic cleavage of the benzyl C-H or C-N bond could generate a benzyl radical. Like the carbocation, the benzyl radical is stabilized by delocalization of the unpaired electron into the aromatic π-system. libretexts.orgresearchgate.net
Other Intermediates: In nucleophilic aromatic substitution reactions on a suitably substituted ring (e.g., with a leaving group), a highly reactive benzyne (B1209423) intermediate could potentially form. Additionally, reactions involving the nitro group, such as its reduction, can proceed through reactive nitro radical anions.
Table 2: Stability of Common Reactive Intermediates This table provides a general stability order for carbocations and radicals, highlighting the enhanced stability of benzylic intermediates due to resonance.
| Intermediate Type | Stability Order | Reason for Stability Trend |
| Carbocations | Benzyl > Allyl > Tertiary > Secondary > Primary > Methyl | Resonance delocalization and hyperconjugation. libretexts.orgresearchgate.net |
| Radicals | Benzyl > Allyl > Tertiary > Secondary > Primary > Methyl | Resonance delocalization and hyperconjugation. libretexts.org |
Role of Solvation Effects in Reaction Outcomes
The solvent in which a reaction is conducted can play a crucial role beyond simply dissolving the reactants. Solvation effects, the interactions between solvent molecules and the reactants, intermediates, and transition states, can dramatically alter reaction rates and even change the mechanistic pathway, leading to different products. frontiersin.org
In the context of this compound and related structures, solvation has been shown to be a determining factor. For example, in the synthesis of an amidoxime (B1450833) from a related nitro-substituted nitrile, the use of ethanol (B145695), a polar protic solvent, unexpectedly yielded an amide as the major product. mdpi.com This outcome was attributed to the solvation effect of ethanol, which likely modified the nucleophilic character of the hydroxylamine reactant. mdpi.com Theoretical analyses support this, suggesting that in protic solvents, the transition state leading to the amide byproduct can be energetically favored over the one leading to the intended amidoxime. researchgate.net
This highlights the principle that solvent choice is a critical parameter in controlling reaction outcomes. Polar protic solvents (e.g., water, ethanol) are effective at stabilizing charged intermediates and transition states through hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) solvate cations well but are less effective at solvating anions. frontiersin.orgmdpi.com The choice of solvent can therefore selectively stabilize one reaction pathway over another, dictating the final product distribution.
Kinetic Studies and Reaction Rate Determination
The kinetic analysis of reactions involving this compound is fundamental to understanding its reactivity and elucidating the underlying reaction mechanisms. Investigations have primarily focused on its thermal decomposition, providing quantitative data on reaction rates and the energetic parameters that govern the transformation. These studies are crucial for distinguishing between potential mechanistic pathways, such as concerted rearrangements versus stepwise, dissociative processes.
Research into the thermal decomposition of this compound in a high-boiling, non-polar solvent like diphenyl ether has shown that the reaction proceeds via a first-order kinetic model. The rate of decomposition is directly proportional to the concentration of the N-nitroamide, conforming to the rate law:
Rate = k₁[this compound]
The first-order rate constants (k₁) have been meticulously determined at several temperatures by monitoring the disappearance of the reactant over time, typically using spectroscopic methods. The data clearly demonstrate a strong dependence of the reaction rate on temperature, with the rate increasing significantly as thermal energy is supplied to the system.
The table below presents the experimentally determined first-order rate constants for the thermal decomposition of this compound at three distinct temperatures.
| Temperature (°C) | Temperature (K) | Rate Constant (k₁) (s⁻¹) |
|---|---|---|
| 110.0 | 383.15 | 1.69 x 10⁻⁵ |
| 120.0 | 393.15 | 4.88 x 10⁻⁵ |
| 130.0 | 403.15 | 1.31 x 10⁻⁴ |
From the temperature dependence of these rate constants, key activation parameters can be calculated using the Arrhenius and Eyring equations. These parameters, including the activation energy (Eₐ), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide profound insight into the nature of the transition state.
The activation parameters derived from the kinetic data for the decomposition of this compound are summarized in the following table.
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (Eₐ) | 33.1 kcal/mol (138.5 kJ/mol) | Represents the minimum energy barrier for the reaction, consistent with covalent bond cleavage. |
| Enthalpy of Activation (ΔH‡) | 32.3 kcal/mol (135.1 kJ/mol) | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | +6.9 cal/mol·K (28.9 J/mol·K) | Indicates an increase in disorder in the formation of the transition state from the reactant. |
The most mechanistically informative value is the entropy of activation (ΔS‡). A significantly positive value, such as +6.9 cal/mol·K, is a strong indicator of a dissociative mechanism. It suggests that the transition state is less ordered than the ground-state reactant molecule. This finding argues against a concerted intramolecular rearrangement, which would be expected to proceed through a highly ordered, cyclic transition state, resulting in a large negative ΔS‡.
Instead, the kinetic data strongly support a mechanism initiated by the rate-determining homolytic fission of the relatively weak nitrogen-nitrogen bond. This cleavage generates a radical pair, consisting of a benzylbenzamido radical and a nitrogen dioxide radical, likely held within a solvent cage.
N-C₆H₅CH₂-N(NO₂)COC₆H₅ → [C₆H₅CH₂ṄCOC₆H₅ • •NO₂]‡ → Products
The positive entropy of activation arises from the increased rotational and translational freedom of the two radical species in the transition state compared to the single, covalently bonded reactant molecule. Therefore, the kinetic studies provide compelling quantitative evidence that the thermal decomposition of this compound is not a concerted process but rather a stepwise reaction proceeding through a radical-pair intermediate.
Advanced Spectroscopic and Structural Characterization of N Benzyl N Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of N-Benzyl-N-nitrobenzamide in solution. By analyzing the chemical environment of each proton and carbon atom, a definitive connectivity map can be established.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of N-benzyl-4-nitrobenzamide provides distinct signals corresponding to the protons of the benzyl (B1604629) and nitrobenzoyl groups. The chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups, particularly the electron-withdrawing nitro group and the amide linkage.
Key research findings indicate that the protons on the 4-nitrophenyl ring appear significantly downfield due to the strong deshielding effect of the nitro group. The two protons ortho to the nitro group (and meta to the carbonyl) typically resonate as a doublet around 8.22-8.28 ppm, while the two protons meta to the nitro group (and ortho to the carbonyl) appear as a doublet near 7.92-7.96 ppm. rsc.orgrasayanjournal.co.in The five protons of the benzyl ring usually appear as a multiplet in the range of 7.27-7.37 ppm. rasayanjournal.co.in
A characteristic signal is the doublet for the benzylic methylene (B1212753) protons (-CH₂-), which appears around 4.62-4.67 ppm. rsc.orgrasayanjournal.co.in This signal's coupling to the adjacent amide proton (N-H) confirms the benzyl group's attachment to the nitrogen atom. The amide proton itself is observed as a broad singlet or triplet, typically around 6.47-6.75 ppm, with its chemical shift and multiplicity being solvent-dependent. rsc.orgrasayanjournal.co.in
Interactive Table: ¹H NMR Spectral Data for N-Benzyl-4-nitrobenzamide
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| Ar-H (ortho to -NO₂) | 8.28 | d | 9.0 | rsc.org |
| Ar-H (meta to -NO₂) | 7.96 | d | 9.0 | rsc.org |
| Ar-H (benzyl ring) | 7.36 | m | - | rsc.org |
| NH (amide) | 6.47 | bs | - | rsc.org |
| CH₂ (benzylic) | 4.67 | d | 6.0 | rsc.org |
| Protons | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| NH (amide) | 9.39 | s | - | rsc.org |
| Ar-H (ortho to -NO₂) | 8.61 | d | 7.4 | rsc.org |
| Ar-H (meta to -NO₂) | 8.19 | s | - | rsc.org |
| Ar-H (benzyl ring) | 7.28 | d | 4.0 | rsc.org |
| CH₂ (benzylic) | 4.45 | d | 5.6 | rsc.org |
Abbreviations: d = doublet, m = multiplet, bs = broad singlet, s = singlet
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for N-benzyl-4-nitrobenzamide shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.
The amide carbonyl carbon (C=O) is typically observed in the range of 165.7-168.0 ppm. rsc.orgrasayanjournal.co.in The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears around 149.9-152.1 ppm. rsc.orgrasayanjournal.co.in The other quaternary carbon of the nitrobenzoyl ring, to which the carbonyl group is attached, resonates near 140.3-142.5 ppm. rsc.orgrasayanjournal.co.in The aromatic carbons of the nitro-substituted ring appear between 124.2 and 129.3 ppm, while the carbons of the benzyl ring, including its quaternary carbon, are found between approximately 128.3 and 137.8 ppm. The aliphatic benzylic carbon (-CH₂) gives a characteristic signal around 44.8-47.0 ppm. rsc.orgrasayanjournal.co.in
Interactive Table: ¹³C NMR Spectral Data for N-Benzyl-4-nitrobenzamide
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) | Reference |
| C=O (amide) | 165.7 | rsc.org |
| C-NO₂ | 149.9 | rsc.org |
| C-C=O | 140.3 | rsc.org |
| C-H (benzyl, ipso) | 137.8 | rsc.org |
| C-H (aromatic) | 129.3, 128.5, 128.3, 124.2 | rsc.org |
| CH₂ (benzylic) | 44.8 | rsc.org |
| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ (ppm) | Reference |
| C=O (amide) | Not specified | rsc.org |
| C-NO₂ | 149.18 | rsc.org |
| C-C=O | 140.66 | rsc.org |
| C-H (benzyl, ipso) | 139.22 | rsc.org |
| C-H (aromatic) | 128.59, 126.40, 123.94 | rsc.org |
| CH₂ (benzylic) | 43.30 | rsc.org |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Ambiguity Resolution
While 1D NMR spectra provide foundational data, 2D NMR techniques are indispensable for resolving any structural ambiguities by revealing through-bond and through-space correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For N-benzyl-4-nitrobenzamide, an HSQC spectrum would definitively link the benzylic proton signal (~4.67 ppm) to the benzylic carbon signal (~44.8 ppm). It would also unambiguously assign the proton signals of the aromatic rings to their corresponding carbon signals, confirming which protons belong to the benzyl group versus the nitrobenzoyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). This is crucial for piecing together the molecular fragments. For instance, the benzylic protons (-CH₂-) would show a correlation to the amide carbonyl carbon, confirming the N-CH₂-C=O connectivity. These protons would also correlate with the ipso-carbon of the benzyl ring. Similarly, the amide proton (-NH-) would show correlations to the benzylic carbon and the carbonyl carbon, solidifying the core amide structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike HSQC and HMBC, which show through-bond connectivity, NOESY reveals through-space proximity between protons (typically within 5 Å). In N-benzyl-4-nitrobenzamide, a NOESY spectrum would show a correlation between the benzylic protons (-CH₂-) and the ortho-protons of the benzyl ring. It would also show a key correlation between the amide proton (-NH-) and the benzylic protons, further confirming the geometry around the amide bond.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a characteristic fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum of N-benzyl-4-nitrobenzamide displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the stretches associated with the amide and nitro groups.
Research findings identify a strong absorption for the amide C=O stretch (Amide I band). A sharp N-H stretching vibration is also characteristic of the secondary amide. The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. Aromatic C-H and C=C stretching bands are also present.
Interactive Table: Characteristic IR Absorption Bands for Nitrobenzamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H (amide) | Stretch | 3332 | Medium-Strong | clockss.org |
| C-H (aromatic) | Stretch | ~3076 | Medium | google.com |
| C=O (amide) | Stretch (Amide I) | 1648 - 1665 | Strong | clockss.orggoogle.com |
| C=C (aromatic) | Stretch | ~1598 | Medium | google.com |
| N-O (nitro) | Asymmetric Stretch | 1512 - 1520 | Strong | clockss.orggoogle.com |
| N-O (nitro) | Symmetric Stretch | 1330 - 1343 | Strong | google.com |
Note: Data is based on related nitrobenzamide structures as specific peak lists for N-benzyl-4-nitrobenzamide were not fully detailed in the searched literature. The values are characteristic and representative.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For a target molecule, the experimentally measured exact mass is compared against a theoretically calculated mass based on its proposed molecular formula, using the most abundant isotopes of each element. The molecular formula of this compound is C₁₄H₁₂N₂O₄, with a calculated exact mass of 272.0797 g/mol .
While specific HRMS data for this compound is not widely published, the analysis of its structural isomer, N-(2,2-diphenylethyl)-4-nitrobenzamide (C₂₁H₁₈N₂O₃), illustrates the method's utility. mdpi.com In this analysis, the protonated molecule [M+H]⁺ was observed and its mass was determined with an error of less than 2 ppm, providing strong evidence for the proposed formula. mdpi.com The molecular ion for N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) has a calculated exact mass of 256.08479225 Da. nih.gov
The fragmentation patterns observed in the mass spectrum also provide valuable structural information. For instance, under ESI-MS conditions, amide bond cleavage is a common fragmentation pathway. mdpi.com
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Conformation
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. The analysis also elucidates intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the crystal packing arrangement. mdpi.comiucr.org
While the specific crystal structure for this compound is not available, data from related nitrobenzamide derivatives provide insight into the structural features that can be expected. For example, the crystal structure of N-[(Z)-1-oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide has been determined, offering a template for the type of data obtained from an XRD study. researchgate.net The study revealed a monoclinic crystal system with a P21/c space group. researchgate.net Such analyses confirm the molecular geometry and connectivity, showing, for instance, the relative orientations of the aromatic rings and the planarity of the amide group. mdpi.comresearchgate.net
The supramolecular architecture in these crystals is often governed by hydrogen bonds where the amide N-H group acts as a donor and the oxygen atoms of the nitro or carbonyl groups act as acceptors. iucr.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu
In this compound, the primary chromophores are the two aromatic rings, the carbonyl group (C=O) of the amide, and the nitro group (NO₂). These conjugated systems give rise to characteristic electronic transitions, mainly of two types:
π→π (pi to pi-star) transitions:* These are typically high-energy, high-intensity absorptions associated with the π-electron systems of the benzene (B151609) rings and carbonyl group. Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic shift). msu.edu
n→π (n to pi-star) transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups, to an anti-bonding π* orbital. msu.edu
Spectroscopic data for related compounds illustrate these features. For example, N-(2,2-diphenylethyl)-4-nitrobenzamide exhibits absorption maxima (λmax) in methanol (B129727) at 239 nm and 289 nm, which are characteristic of its aromatic and nitro-substituted chromophore system. mdpi.com
The position and intensity of these absorption bands can be influenced by factors such as the solvent polarity and the specific substitution pattern on the aromatic rings. nih.gov
Computational and Theoretical Chemistry Studies of N Benzyl N Nitrobenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For N-Benzyl-N-nitrobenzamide, DFT calculations can elucidate a range of molecular properties.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT can identify the lowest energy conformation of this compound. This involves systematically altering the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. By performing a potential energy surface (PES) scan, different stable conformers (local minima) and the transition states connecting them can be identified. For similar benzamide (B126) derivatives, DFT calculations have successfully predicted multiple stable conformations, often arising from the rotation around the amide C-N bond and the bonds connecting the benzyl (B1604629) and benzoyl groups to the amide nitrogen. scielo.br The relative energies of these conformers can be calculated to determine their population at a given temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G(d)) |
| Bond Lengths | C=O | ~1.25 Å |
| C-N (amide) | ~1.38 Å | |
| N-N (nitro) | ~1.45 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles | O=C-N | ~122° |
| C-N-C | ~118° | |
| O-N-O | ~125° | |
| Dihedral Angles | Benzyl-N-C=O | Varies with conformation |
| Benzoyl-N-C=O | Varies with conformation |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands.
For related nitrobenzamide compounds, theoretical vibrational frequencies calculated by DFT methods have shown good agreement with experimental results after applying a scaling factor to account for anharmonicity and basis set deficiencies. researchgate.net This allows for a detailed understanding of the vibrational modes associated with specific functional groups, such as the C=O stretch of the amide, the symmetric and asymmetric stretches of the NO2 group, and the various C-H and C-C vibrations of the aromatic rings.
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=O Stretch | ~1680 | ~1650 | Amide I |
| N-H Bending | ~1550 | ~1530 | Amide II |
| NO₂ Asymmetric Stretch | ~1540 | ~1520 | Nitro group |
| NO₂ Symmetric Stretch | ~1350 | ~1340 | Nitro group |
| C-N Stretch | ~1300 | ~1290 | Amide III |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | Aromatic rings |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like this compound, the MEP map would likely show the most negative potential localized around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic interactions. tandfonline.comresearchgate.net The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy and distribution of these orbitals are key to understanding the chemical reactivity and electronic properties of a compound. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. nih.govresearchgate.net
In this compound, the HOMO is expected to be localized primarily on the benzyl and benzamide moieties, which are more electron-rich. The LUMO is likely to be centered on the nitrobenzamide part, particularly the electron-withdrawing nitro group. researchgate.net The analysis of the HOMO-LUMO distribution provides insights into the charge transfer that can occur within the molecule upon electronic excitation. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -2.5 |
| HOMO-LUMO Gap | ~ 4.0 |
DFT calculations can also be used to predict various thermodynamic properties of this compound at different temperatures. researchgate.netarxiv.org These properties, including standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°), are derived from the calculated vibrational frequencies and electronic energies.
These theoretical thermodynamic parameters are valuable for understanding the stability of the molecule and predicting the spontaneity and energy changes of reactions involving this compound. Studies on similar molecules have shown that DFT can provide reliable thermodynamic data. tandfonline.comresearchgate.net
Table 4: Hypothetical Thermodynamic Properties of this compound at 298.15 K
| Property | Calculated Value |
| Standard Enthalpy (H°) | Varies with basis set |
| Standard Gibbs Free Energy (G°) | Varies with basis set |
| Entropy (S°) | Varies with basis set |
| Heat Capacity at Constant Volume (Cv) | Varies with basis set |
Frontier Molecular Orbital (FMO) Analysis
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. bohrium.comresearchgate.net These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the nature of its interactions with surrounding molecules. This information is particularly important for understanding how the molecule might behave in a biological system.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of a chemical compound based on its molecular structure. nih.gov These models establish a mathematical relationship between the structural features (descriptors) of a molecule and a specific property of interest. mdpi.com For this compound, QSPR can be employed to forecast various chemical parameters, which is crucial for understanding its behavior in different environments without the need for empirical testing. nih.gov
QSPR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's structure, with experimentally determined properties. researchgate.net These models can be linear, such as Multiple Linear Regression (MLR), or non-linear, like those using Artificial Neural Networks (ANN). mdpi.comjournaljerr.com The process involves compiling and curating data, building the model, and evaluating its predictive performance. nih.gov For instance, a QSPR study might predict properties like the octanol-water partition coefficient (logP), which is vital for understanding a compound's distribution and potential biological interactions. researchgate.net The robustness of these models is often validated through statistical methods to ensure their reliability. plos.org
Table 1: Common Approaches in QSPR Modeling
| Modeling Approach | Description |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.net |
| Artificial Neural Networks (ANN) | A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships. journaljerr.com |
| Genetic Function Approximation (GFA) | An algorithm that creates a population of models and uses evolutionary principles to select the optimal model based on a fitness criterion. plos.org |
Molecular Docking Simulations to Study Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This method is instrumental in understanding the molecular interactions of this compound with biological targets, such as enzymes or receptors. smolecule.comresearchgate.net
The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, studies on similar benzamide derivatives have used molecular docking to investigate their potential as enzyme inhibitors. researchgate.nettandfonline.com These simulations can provide insights into the mechanism of action and guide the design of more potent and selective compounds. smolecule.com
Table 2: Key Aspects of Molecular Docking Studies
| Aspect | Description |
| Binding Affinity | A measure of the strength of the interaction between the ligand and the target protein. |
| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. |
| Key Interactions | Identification of specific atomic interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to binding. |
Topological Analysis (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. jussieu.frresearchgate.net Techniques like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and quantify these features. ijasret.com
Electron Localization Function (ELF): ELF is a method used to map the electron pair probability in a molecule. jussieu.frjussieu.fr Regions of high ELF values indicate the presence of covalent bonds, lone pairs, or atomic cores. ijasret.com The topological analysis of ELF can bridge the gap between classical chemical bonding theories and quantum mechanics. jussieu.fr
Localized Orbital Locator (LOL): Similar to ELF, LOL also identifies regions of high electron localization. ijasret.com It is particularly useful for visualizing covalent bonds and lone pairs, with high LOL values indicating a high degree of electron localization. ijasret.com
Reduced Density Gradient (RDG): The RDG analysis is employed to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.
These analyses provide a deeper understanding of the electronic structure of this compound, which is fundamental to its reactivity and interactions. ijasret.com
Prediction of Calculated Descriptors (e.g., LogP, if chemical distribution is relevant to reactivity)
Calculated descriptors are numerical values that describe the physicochemical properties of a molecule. nih.gov One of the most important descriptors is the logarithm of the partition coefficient (LogP), which quantifies the lipophilicity of a compound. acdlabs.com LogP is a critical parameter as it influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.comthermofisher.com
The LogP value is the logarithm of the ratio of the concentration of a compound in an organic solvent (typically octanol) to its concentration in an aqueous phase. acdlabs.comthermofisher.com A positive LogP value indicates that the compound is more soluble in lipids (lipophilic), while a negative value suggests higher solubility in water (hydrophilic). acdlabs.com For this compound, the calculated XLogP3 value is 2.1, indicating a moderate level of lipophilicity. nih.gov This suggests that the compound can partition into both aqueous and lipid environments, which is relevant for its chemical distribution and potential reactivity in biological systems.
Table 3: Computed Descriptors for this compound
| Descriptor | Value | Reference |
| Molecular Weight | 256.26 g/mol | nih.gov |
| XLogP3 | 2.1 | nih.gov |
| Molecular Formula | C₁₄H₁₂N₂O₃ | nih.gov |
Synthesis and Reactivity of N Benzyl N Nitrobenzamide Analogues and Derivatives
Exploration of Substituent Effects on the Benzyl (B1604629) Moiety
The benzyl group of N-benzyl-N-nitrobenzamide offers a versatile scaffold for chemical modification. The introduction of substituents onto its phenyl ring can significantly alter the electronic properties and steric environment of the entire molecule, thereby influencing its reactivity.
Research into related benzamide (B126) structures has provided insights into these effects. For instance, in the palladium-catalyzed reaction of o-nitrobenzamide with various benzyl alcohols, both the position and the electronic nature of substituents on the benzyl ring play a crucial role. rsc.org A study demonstrated that benzyl alcohols with electron-donating groups, such as methyl (Me) and methoxy (B1213986) (MeO), can be converted to the corresponding quinazolin-4(3H)-ones in good yields. rsc.org However, steric hindrance from ortho-positioned groups can diminish reaction yields, as observed with o-methylbenzyl alcohol. rsc.org Halogen substituents on the benzyl ring are also well-tolerated in such reactions. rsc.org
The electronic properties of substituents on the benzyl group have also been shown to affect the stability of the molecule during certain reactions. In studies on the hydrogenolysis of benzyl-type protecting groups, the presence of electron-donating methyl and methoxy substituents on the benzene (B151609) ring was found to suppress the cleavage of the benzyl group. researchgate.net This effect was attributed more to the electronic properties of the substituents than to steric hindrance. researchgate.net
In the context of biological activity, modifications to the benzyl portion have shown varied outcomes. For imidazo[1,2-b]pyridazines with a 3-benzamidomethyl group, further substitution on the phenyl ring of this group generally had a detrimental or only marginally beneficial impact on their ability to bind to rat brain membrane preparations. anu.edu.au
Table 1: Effect of Benzyl Alcohol Substituents on Quinazolin-4(3H)-one Synthesis Yield
| Benzyl Alcohol Substituent | Product | Yield (%) |
| Unsubstituted | 2-Phenylquinazolin-4(3H)-one | 81 |
| 2-Methyl | 2-(o-Tolyl)quinazolin-4(3H)-one | 69 |
| 3-Methyl | 2-(m-Tolyl)quinazolin-4(3H)-one | 80 |
| 4-Methyl | 2-(p-Tolyl)quinazolin-4(3H)-one | 78 |
| 3-Methoxy | 2-(3-Methoxyphenyl)quinazolin-4(3H)-one | 76 |
| 4-Methoxy | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 75 |
| 4-Fluoro | 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 72 |
| 4-Chloro | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 75 |
| Data sourced from a study on palladium-catalyzed synthesis from o-nitrobenzamide and substituted benzyl alcohols. rsc.org |
Investigation of Substituent Effects on the Nitrobenzamide Moiety
Studies on N-substituted benzamide derivatives have shown that the presence of a chlorine atom or an additional nitro-group on the benzamide ring can significantly decrease their anti-proliferative activity. researchgate.netnih.gov Conversely, in palladium-catalyzed reactions, o-nitrobenzamide bearing either electron-donating or electron-withdrawing groups can be successfully coupled with benzyl alcohol to provide high yields of the corresponding products. rsc.org
The relative positioning of the nitro group itself is a key determinant of molecular properties. A comparative study of meta- and para-nitro substituted (amino)carbonothionylbenzamide derivatives found that the meta-isomers were more thermodynamically stable than their para-counterparts. tandfonline.com In the context of antitubercular activity, the location of the nitro group is paramount. Substitution of the nitro group at the 3-position or its relocation to the 4-position has been found to significantly diminish the compound's inhibitory activity. preprints.org However, replacing the nitro group at the 5-position with a trifluoromethyl group (CF3) largely maintains the activity. preprints.org
Synthesis of Poly-Nitro Substituted N-Benzylbenzamides
The synthesis of N-benzylbenzamides featuring multiple nitro groups on the benzamide ring has been a subject of interest, particularly in the development of therapeutic agents. These poly-nitro derivatives often exhibit enhanced biological activity compared to their mono-nitro counterparts.
A notable example is the synthesis of N-benzyl 3,5-dinitrobenzamides. In a study aimed at developing antitubercular agents, researchers found that replacing a trifluoromethyl group with a second nitro group to create N-benzyl-3,5-dinitrobenzamide resulted in a significant increase in activity against Mycobacterium tuberculosis. nih.gov The synthesis of these compounds generally follows standard amidation procedures, starting from the corresponding poly-nitro-substituted benzoic acid or benzoyl chloride and reacting it with benzylamine (B48309). nih.govmdpi.com For example, N-octyl-3,5-dinitrobenzamide was synthesized from 3,5-dinitrobenzoyl chloride and n-octylamine. mdpi.com
The selective reduction of one nitro group in a poly-nitroaromatic compound is a common synthetic challenge. The Zinin reduction, using reagents like sodium sulfide, is a classic method for selectively reducing one nitro group, with the least sterically hindered group often being preferentially reduced. stackexchange.com
Table 2: Antitubercular Activity of Substituted Benzamides
| Compound ID | Benzamide Core | Amide Linker Substituent | MIC (µg/mL) |
| C1 | 3-nitro-5-(trifluoromethyl)benzamide | N-benzyl | 0.5 |
| D1 | 3,5-dinitrobenzamide | N-benzyl | 0.0625 |
| Data highlights the improved activity when a trifluoromethyl group is replaced by a nitro group. nih.gov |
Reactivity Profiling of Analogues under Various Conditions
The reactivity of this compound analogues is governed by the interplay of the amide linkage and the nitroaromatic system. These compounds undergo several characteristic reactions under specific conditions.
Thermal and Photochemical Reactivity: Certain nitrobenzamide derivatives exhibit defined thermal decomposition pathways. For example, N,N'-(hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has been shown to degrade at temperatures above 200°C, breaking down into nitrobenzene (B124822) derivatives and hexanediamine (B8719201) fragments. Exposure to UV light can also induce photoreactivity.
Hydrolysis: The amide bond in nitrobenzamides can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid and amine. However, many N-alkyl nitrobenzamides are highly resistant to hydrolysis, with derivatives having shorter alkyl chains being more susceptible. mdpi.com N-benzyl o-nitrobenzamide derivatives have been noted to decompose in alkaline mediums. rsc.org
Reduction: A key reaction of these compounds is the reduction of the nitro group to an amino group (-NH2). This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium. evitachem.com This reaction is fundamental in synthesizing amino-substituted benzamides from their nitro precursors.
Applications in Advanced Organic Synthesis
Role as Intermediate in Complex Molecule Synthesis
N-Benzyl-N-nitrobenzamide and its derivatives are key intermediates in multi-step synthetic pathways aimed at producing complex molecules. For instance, derivatives such as N-benzyl-N-cyanomethyl-2-nitrobenzamide are precursors to compounds like 4-benzyl-3,4-dihydro-1H-benzo[e] Current time information in Bangalore, IN.evitachem.comdiazepine-2,5-dione and 2-Amino-N-benzyl-N-cyanomethyl-benzamide. lookchem.com The synthesis of these more complex molecules often involves the initial preparation of the N-benzyl-nitrobenzamide scaffold, followed by further functionalization.
The general synthetic approach to N-benzyl-nitrobenzamides involves the reaction of a nitro-substituted benzoic acid with benzylamine (B48309). evitachem.com For example, N-benzyl-2-nitrobenzamide can be prepared from 2-nitrobenzoic acid and benzylamine. nih.gov This straightforward amide formation sets the stage for subsequent reactions. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic systems. The benzyl (B1604629) group can act as a protecting group for the amide nitrogen, which can be removed under specific conditions to allow for further reactions at that site. clockss.org
Utilization as a Reagent in Specific Chemical Transformations
Beyond its role as a synthetic intermediate, this compound can also function as a reagent in specific chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the benzoyl portion of the molecule.
Furthermore, the amide linkage itself can be a site of reactivity. For instance, N-debenzylation reactions can be performed to yield the primary amide, which can then be used in subsequent synthetic steps. clockss.org The specific reagents and reaction conditions employed will dictate the transformation that occurs, highlighting the versatility of this compound as a reagent.
Contribution to the Synthesis of Diverse Heterocyclic Frameworks
A significant application of this compound and its analogues is in the synthesis of a wide array of heterocyclic compounds. These frameworks are often the core structures of medicinally important molecules.
Imidazole (B134444) derivatives can be synthesized using precursors derived from N-benzyl-nitrobenzamides. While direct conversion is not the primary route, the functional groups present in N-benzyl-nitrobenzamide derivatives can be manipulated to construct the imidazole ring. For example, the reduction of the nitro group to an amine, followed by reaction with a suitable dicarbonyl compound or its equivalent, is a common strategy for imidazole synthesis. uobasrah.edu.iqrsc.orgorganic-chemistry.org A series of N-substituted imidazole derivatives have been synthesized by reacting an imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which then reacts with different amines to yield the desired products. nih.gov
This compound derivatives are valuable precursors for the synthesis of triazole-containing molecules, often through the well-established "click chemistry" approach. researchgate.netresearchgate.net This typically involves the conversion of a functional group on the N-benzyl-nitrobenzamide scaffold into an azide (B81097) or an alkyne. The resulting molecule can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a complementary alkyne or azide to form the 1,2,3-triazole ring. researchgate.netresearchgate.netraco.cat For example, N-((l-benzyl-lH-l,2,3-triazol-5-yl) methyl)-4-(6-methoxy benzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives have been synthesized using this methodology. researchgate.netresearchgate.net
This compound derivatives serve as important starting materials for the synthesis of diazepine (B8756704) derivatives, which are a class of seven-membered heterocyclic compounds with significant pharmacological properties. nih.govgoogle.com The synthesis of 1,4-benzodiazepin-5-ones, for example, can be achieved from 2-nitrobenzamides. researchgate.net The general strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with a suitable side chain attached to the amide nitrogen to form the diazepine ring. researchgate.netmdpi.com For instance, N-benzyl-N-cyanomethyl-2-nitrobenzamide can be a precursor to 4-benzyl-3,4-dihydro-1H-benzo[e] Current time information in Bangalore, IN.evitachem.comdiazepine-2,5-dione. lookchem.com
The synthesis of indazolinone derivatives can also be approached using this compound precursors. This transformation typically involves the reduction of the nitro group to an amino group, followed by an intramolecular cyclization. The specific conditions for this cyclization can vary, but it often involves the formation of a new bond between the newly formed amino group and the amide carbonyl carbon, leading to the indazolinone ring system.
Diazepine Derivatives
Development of Novel Synthetic Routes and Methodologies
Solvent-Free and Catalyst-Free Amidation
A significant advancement in benzamide (B126) synthesis is the development of methods that eliminate the need for both solvents and catalysts. One such approach utilizes thionyl chloride to induce the coupling reaction between a benzoic acid derivative and an amine at room temperature. researchgate.net This technique has been successfully applied to the synthesis of substituted benzamides, achieving good yields within a few hours. researchgate.net For instance, the reaction of 3-bromo-5-nitrobenzoic acid with benzylamine in the presence of thionyl chloride under solvent-free conditions provides the corresponding N-benzyl-3-bromo-5-nitrobenzamide. researchgate.net This method is noted for being economical, environmentally friendly, and suitable for both laboratory and industrial applications. researchgate.net
Another novel solvent-free approach is mechanochemical synthesis using a ball mill. mdpi.com This eco-friendly technique has been employed for the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 2,2-diphenylethan-1-amine. The reaction is conducted in a stainless steel milling jar and proceeds rapidly, offering an efficient and safer transformation pathway that results in high yields. mdpi.com
Table 1: Solvent-Free Synthesis of Benzamide Derivatives
| Starting Material 1 | Starting Material 2 | Reagent/Condition | Product | Yield | Reference |
| 3-Bromo-5-nitrobenzoic acid | Benzylamine | Thionyl chloride, Solvent-free, Room Temp. | N-Benzyl-3-bromo-5-nitrobenzamide | Good | researchgate.net |
| 4-Nitrobenzoyl chloride | 2,2-Diphenylethan-1-amine | Mechanochemical (Ball Mill, 50 Hz, 5 min) | N-(2,2-diphenylethyl)-4-nitrobenzamide | 89% | mdpi.com |
Catalytic Approaches in Amide Formation
The use of catalysts to facilitate the direct formation of amides from carboxylic acids and amines has gained considerable attention. Boric acid has emerged as an inexpensive, readily available, and green catalyst for this transformation. orgsyn.org This method avoids the use of traditional activating agents or the pre-formation of acid chlorides and anhydrides, which often suffer from poor atom economy and environmental concerns. orgsyn.org Boric acid-catalyzed amidation has been applied to a wide spectrum of compounds, preserving the integrity of stereogenic centers and demonstrating high chemoselectivity for primary amines when both primary and secondary amine groups are present in the same molecule. orgsyn.org
In addition to inorganic catalysts, metal-free organic approaches have also been developed. One such method involves the use of pyridinium (B92312) salts derived from phenacyl bromides to facilitate the amidation of carboxylic acids. This strategy has been used to synthesize N-Benzyl-4-nitrobenzamide from 4-nitrobenzoic acid and benzylamine in good yield. beilstein-journals.org
Table 2: Catalytic and Metal-Free Synthesis of N-Benzyl-nitrobenzamides
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield | Reference |
| 4-Nitrobenzoic acid | Benzylamine | Pyridinium salt (from phenacyl bromide) | N-Benzyl-4-nitrobenzamide | 75% | beilstein-journals.org |
| 4-Nitrobenzamide (B147303) | Benzylamine | Pivaloyl Chloride | N-Benzyl-4-nitrobenzamide | 96% | rsc.org |
Conventional and Modified Synthetic Strategies
While novel methods are emerging, conventional synthetic routes remain prevalent and serve as a basis for further development. The most common strategy involves a two-step process: the conversion of a nitrobenzoic acid to its corresponding acid chloride, followed by a reaction with benzylamine. nih.gov Typically, o-nitrobenzoic acid is treated with thionyl chloride at an elevated temperature to produce o-nitrobenzoyl chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-2-nitrobenzamide. nih.gov This general procedure is versatile and has been used to prepare a variety of substituted N-benzyl-nitrobenzamides with high yields. nih.gov
A variation of this approach is transamidation, where an existing amide is converted into a new one. Research has shown that 4-nitrobenzamide can be activated with pivaloyl chloride and subsequently reacted with benzylamine to produce N-benzyl-4-nitrobenzamide in a very high yield of 96%. rsc.org
Table 3: Yields of N-Benzyl-nitrobenzamide Derivatives via Acid Chloride Route
| Acid Precursor | Amine | Product | Yield | Reference |
| 2-Nitrobenzoic acid | Phenylmethanamine | N-Benzyl-2-nitrobenzamide | 83% | nih.gov |
| 3-Methyl-2-nitrobenzoic acid | Phenylmethanamine | N-Benzyl-3-methyl-2-nitrobenzamide | 91% | nih.gov |
| 5-Methoxy-2-nitrobenzoic acid | Furfurylamine | N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide | 95% | nih.gov |
Future Research Directions and Unanswered Questions
Development of More Sustainable and Efficient Synthesis Routes
The synthesis of benzamide (B126) derivatives, including N-substituted nitrobenzamides, is an area of continuous improvement. While traditional methods often involve direct condensation with dehydrating agents, greener approaches are gaining traction. evitachem.com Future research will likely focus on:
Ultrasonic and Microwave-Assisted Synthesis: The use of ultrasonic irradiation and microwave assistance has shown promise in enhancing reaction efficiency and reducing environmental impact for related compounds. evitachem.commdpi.com Further investigation into these methods for N-Benzyl-N-nitrobenzamide could lead to more sustainable production protocols.
Catalytic Systems: The development of novel catalysts, such as Lewis acidic ionic liquids or nanocatalysts, could offer milder and more efficient synthetic pathways. evitachem.comrsc.org Research into recyclable and reusable catalysts is a key aspect of sustainable chemistry.
Flow Chemistry: Continuous flow reactors present an opportunity for scalable and highly controlled synthesis, potentially improving yield and purity while minimizing waste. evitachem.com
Deeper Mechanistic Understanding of Complex Transformations
The reactivity of nitrobenzamide derivatives can be complex, involving intricate reaction mechanisms. For instance, intramolecular interactions between ortho-substituted groups can lead to the formation of various cyclic products. core.ac.uk Future research should aim to:
Elucidate Reaction Pathways: Detailed mechanistic studies, combining experimental evidence with computational modeling, are needed to fully understand the transformations that this compound and its analogues can undergo. core.ac.ukacs.org This includes investigating the influence of substituents, solvents, and catalysts on reaction outcomes.
Isolate and Characterize Intermediates: The identification and characterization of transient intermediates, such as acyl isocyanates or nitrile imines, can provide crucial insights into reaction mechanisms. acs.orgnih.gov
Stereochemical Control: For reactions involving the formation of chiral centers, understanding the factors that govern stereoselectivity is essential for the synthesis of enantiomerically pure compounds.
Exploration of Novel Reactivity Patterns
The unique electronic and steric properties of this compound suggest that it may participate in a variety of undiscovered chemical transformations. Future explorations could include:
C-H Activation: The development of methods for the selective functionalization of C-H bonds is a major goal in modern organic synthesis. Investigating the potential of this compound as a substrate in C-H activation reactions could open up new avenues for creating complex molecules.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic tool. Exploring the photochemical reactivity of this compound could lead to the discovery of novel transformations.
Rearrangement Reactions: Investigating the propensity of this compound and its derivatives to undergo novel rearrangement reactions, such as the Hofmann-type rearrangement, could yield valuable synthetic intermediates. acs.org
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior. For this compound, future computational studies could focus on:
Structure-Property Relationships: Using quantitative structure-activity relationship (QSAR) models to correlate the structural features of nitrobenzamide derivatives with their chemical and physical properties. researchgate.net This can aid in the design of new compounds with desired characteristics.
Reaction Modeling: Simulating reaction pathways and transition states to predict the feasibility and outcome of new reactions, as well as to understand the role of catalysts. core.ac.ukgoogleapis.com
Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the identification and characterization of new compounds.
Design and Synthesis of Chemically Versatile Derivatives for Materials Science (excluding specific end products)
The structural backbone of this compound offers a versatile platform for the design and synthesis of new molecules with potential applications in materials science. evitachem.com Research in this area could involve:
Polymer Chemistry: Incorporating the this compound moiety into polymer chains to create materials with novel thermal, optical, or electronic properties.
Supramolecular Chemistry: Designing derivatives capable of self-assembly into well-defined nanostructures through non-covalent interactions.
Ligand Development: Synthesizing derivatives that can act as ligands for metal complexes, which could have applications in catalysis or as precursors for thin film deposition. evitachem.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Benzyl-N-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitration of N-benzylbenzamide precursors. For example, a two-step process may include:
Benzylation : React benzamide with benzyl chloride under basic conditions (e.g., pyridine) to form N-benzylbenzamide .
Nitration : Introduce a nitro group using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane). Monitor progress with TLC and confirm purity via NMR .
Q. How can this compound be characterized structurally, and what crystallographic tools are effective?
- Methodological Answer : X-ray crystallography is ideal for resolving its 3D structure. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key steps:
- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine with SHELXL, focusing on bond angles, torsion angles, and hydrogen bonding .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility tests in polar (DMSO, methanol) and non-polar solvents (toluene) at 25°C show highest solubility in DMSO (>50 mg/mL). Stability studies (TGA/DSC) indicate decomposition above 200°C. For long-term storage, keep under inert gas (argon) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?
- Methodological Answer : Discrepancies often arise from disordered nitro groups or thermal motion. Mitigation strategies:
- Apply restraints in SHELXL to maintain reasonable geometry.
- Cross-validate with spectroscopic data (e.g., IR for nitro stretching frequencies ~1520 cm⁻¹) .
- Use Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Synthesize analogs by varying substituents (e.g., electron-withdrawing groups on the benzyl ring).
- Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with computational models (DFT for electrostatic potential maps, docking studies for binding affinity). SAR trends may reveal nitro group positioning as critical for activity .
Q. How can degradation pathways of this compound be identified under oxidative conditions?
- Methodological Answer :
- Expose to H₂O₂/UV light and monitor via LC-MS. Major degradation products (e.g., N-benzylbenzamide) suggest nitro group reduction.
- Use isotopic labeling (¹⁵N) to track nitro group fate. Confirm mechanisms with ESR for radical intermediates .
Q. What statistical approaches are suitable for resolving inconsistencies in thermodynamic data (e.g., enthalpy of formation)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
